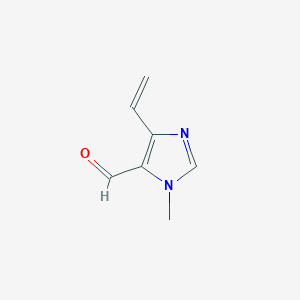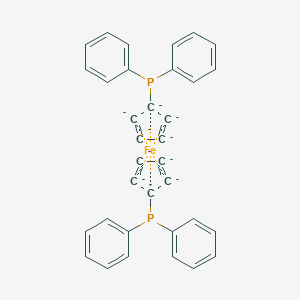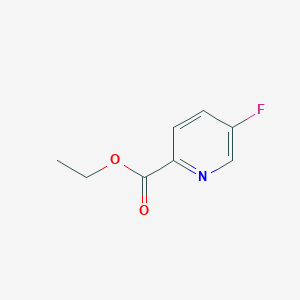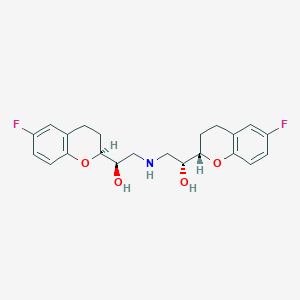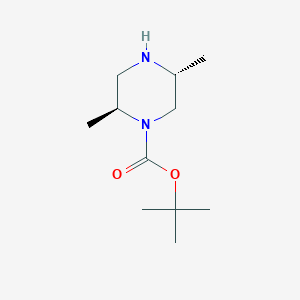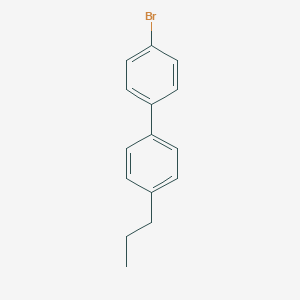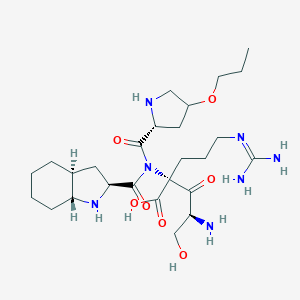
Ser-hype-oic-arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ser-hype-oic-arg is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The peptide is characterized by its unique structure and mechanism of action, which make it an attractive candidate for a wide range of research applications. In
Mechanism Of Action
The mechanism of action of Ser-hype-oic-arg is not fully understood. However, it is believed that the peptide works by binding to specific receptors on the surface of cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to the desired biological effect.
Biochemical and Physiological Effects:
Ser-hype-oic-arg has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that the peptide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, Ser-hype-oic-arg has been shown to have analgesic (pain-relieving) effects, making it a potential candidate for the treatment of chronic pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ser-hype-oic-arg in lab experiments is its specificity. The peptide is highly selective for certain receptors, which makes it an ideal tool for studying specific biological processes. Additionally, Ser-hype-oic-arg is relatively easy to synthesize and purify, which makes it a cost-effective research tool.
However, there are also limitations to using Ser-hype-oic-arg in lab experiments. One of the main limitations is that the peptide is not very stable in vivo, which can limit its potential therapeutic applications. Additionally, the mechanism of action of Ser-hype-oic-arg is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on Ser-hype-oic-arg. One area of research that is currently being explored is the use of the peptide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers are investigating the potential use of Ser-hype-oic-arg in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of Ser-hype-oic-arg, which may lead to the development of more effective and targeted therapies.
Synthesis Methods
Ser-hype-oic-arg is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions. Once the peptide is synthesized, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Ser-hype-oic-arg has numerous potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the peptide has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, Ser-hype-oic-arg has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
CAS RN |
148383-08-8 |
|---|---|
Product Name |
Ser-hype-oic-arg |
Molecular Formula |
C26H45N7O7 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid |
InChI |
InChI=1S/C26H45N7O7/c1-2-10-40-16-12-19(31-13-16)22(36)33(23(37)20-11-15-6-3-4-7-18(15)32-20)26(24(38)39,21(35)17(27)14-34)8-5-9-30-25(28)29/h15-20,31-32,34H,2-14,27H2,1H3,(H,38,39)(H4,28,29,30)/t15-,16?,17-,18+,19+,20-,26+/m0/s1 |
InChI Key |
AOXVGYLNAYOFJH-RCSXMCSBSA-N |
Isomeric SMILES |
CCCOC1C[C@@H](NC1)C(=O)N(C(=O)[C@@H]2C[C@@H]3CCCC[C@H]3N2)[C@](CCCN=C(N)N)(C(=O)[C@H](CO)N)C(=O)O |
SMILES |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O |
Canonical SMILES |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O |
synonyms |
Ser-HYPE-Oic-Arg seryl-HYPE(transpropyl)-octahydroindole-2-carbonyl-arginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



